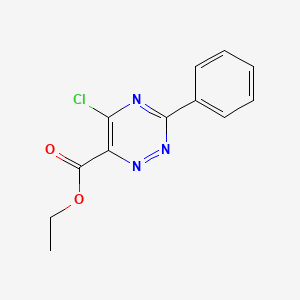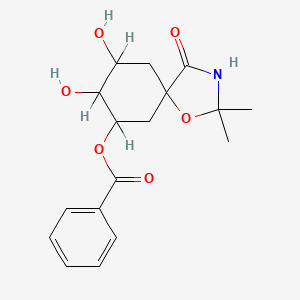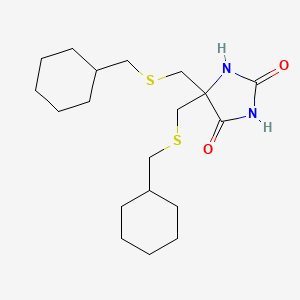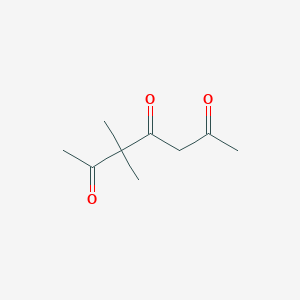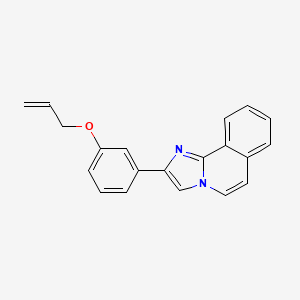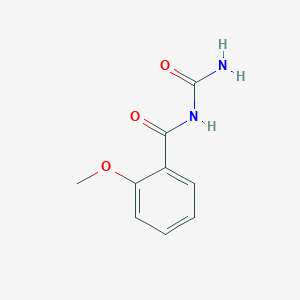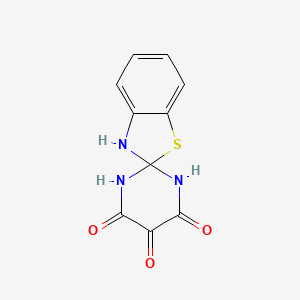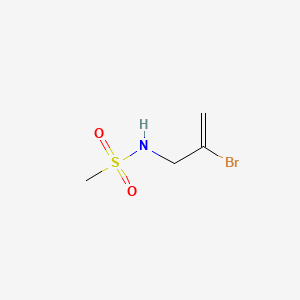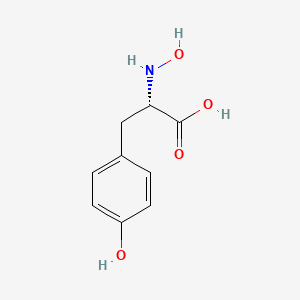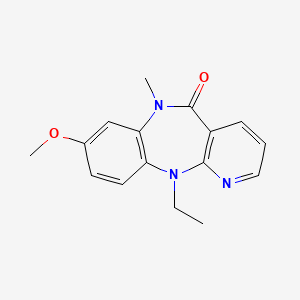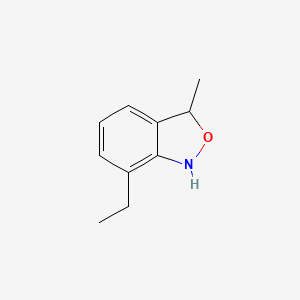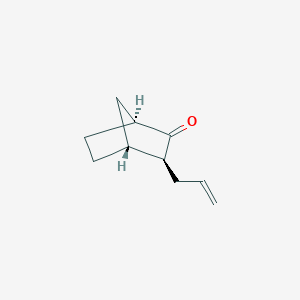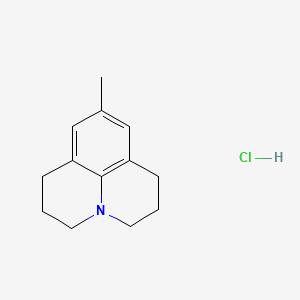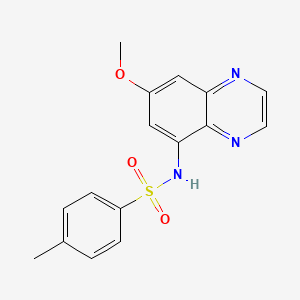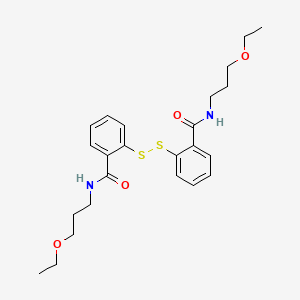
Benzamide, 2,2'-dithiobis(5-chloro-N-(2-ethoxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)-: is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)- typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 5-chloro-2-aminobenzoic acid with 2-ethoxypropylamine under acidic conditions to form 5-chloro-N-(2-ethoxypropyl)benzamide.
Introduction of the Dithiobis Group: The next step involves the introduction of the dithiobis group. This is achieved by reacting the benzamide derivative with a disulfide compound, such as 2,2’-dithiobis(benzoyl chloride), under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
Oxidation: Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)- can undergo oxidation reactions, particularly at the sulfur atoms in the dithiobis group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The chloro substituent on the benzene ring can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Reduced benzamide derivatives
Substitution: Substituted benzamides with various nucleophiles
科学的研究の応用
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and bacterial infections.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein interactions.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)- involves its interaction with specific molecular targets. The dithiobis group can form disulfide bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the benzamide moiety can interact with various receptors and enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
- 2,2’-Dithiobis(N-methylbenzamide)
- 2,2’-Dithiobis(N-ethylbenzamide)
- 2,2’-Dithiobis(N-propylbenzamide)
Uniqueness
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-ethoxypropyl)- is unique due to the presence of the chloro and ethoxypropyl substituents, which enhance its reactivity and potential applications. The combination of these groups with the dithiobis moiety provides a distinct chemical profile that is not commonly found in other benzamide derivatives.
特性
CAS番号 |
78010-27-2 |
|---|---|
分子式 |
C24H32N2O4S2 |
分子量 |
476.7 g/mol |
IUPAC名 |
N-(3-ethoxypropyl)-2-[[2-(3-ethoxypropylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C24H32N2O4S2/c1-3-29-17-9-15-25-23(27)19-11-5-7-13-21(19)31-32-22-14-8-6-12-20(22)24(28)26-16-10-18-30-4-2/h5-8,11-14H,3-4,9-10,15-18H2,1-2H3,(H,25,27)(H,26,28) |
InChIキー |
OZTSOQTUKOMLCS-UHFFFAOYSA-N |
正規SMILES |
CCOCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


